Regiochemical Identity: 2-Methyl vs. 4-Methyl Substitution Dictates Pharmacological Annotation
The 2-methyl substitution on the thiazole ring is a critical determinant of pharmacological annotation. In US Patent 4,073,919 (Roussel-UCLAF), 2-methyl-5-thiazolepropanol is explicitly named as one of only two 'specific preferred compounds' within the generic formula I claiming marked antilipolytic activity that diminishes the level of plasmatic free fatty acids [1]. The same patent teaches that compounds wherein n is an odd number and R₁ is hydrogen—precisely matching the target compound's propyl spacer (n = 3) and free hydroxyl—are 'particularly active' [1]. In contrast, the 4-methyl regioisomer (CAS 6469-35-8) is primarily documented as a flavor and fragrance agent with only generic 'may exhibit biological activity' language ; it does not appear in any antilipolytic composition patent claims.
| Evidence Dimension | Documented pharmacological activity claim (antilipolytic / hypolipemiant) |
|---|---|
| Target Compound Data | Explicitly named as 'specific preferred compound' in antilipolytic composition patent; 'particularly active' when n = 3 (odd) and R₁ = H |
| Comparator Or Baseline | 4-Methyl-5-thiazolepropanol (CAS 6469-35-8): No antilipolytic patent claim found; documented as flavor/fragrance agent |
| Quantified Difference | Qualitative: privileged vs. unprivileged in antilipolytic patent space |
| Conditions | Patent US 4,073,919 (Roussel-UCLAF, 1978); class-level structure-activity inference from homologous series |
Why This Matters
For procurement decisions in lipid-metabolism or cardiovascular research programs, selecting the 2-methyl regioisomer is essential because only this regiochemistry carries explicit patent-backed antilipolytic activity claims.
- [1] Roussel-UCLAF. Hypolipemiant compositions and methods. US Patent 4,073,919. Col. 4, lines 40–43; col. 7, lines 80–88. View Source
